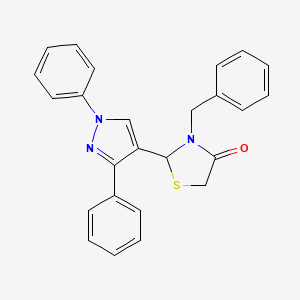

3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC10359269

Molecular Formula: C25H21N3OS

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21N3OS |

|---|---|

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | 3-benzyl-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C25H21N3OS/c29-23-18-30-25(27(23)16-19-10-4-1-5-11-19)22-17-28(21-14-8-3-9-15-21)26-24(22)20-12-6-2-7-13-20/h1-15,17,25H,16,18H2 |

| Standard InChI Key | GCUBTZGPNOGQHX-UHFFFAOYSA-N |

| SMILES | C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |

| Canonical SMILES | C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s molecular formula is C₂₅H₂₁N₃OS, with a molecular weight of 411.5 g/mol. Its IUPAC name, 3-benzyl-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one, reflects a thiazolidin-4-one core (a five-membered ring containing sulfur, nitrogen, and a ketone group) substituted with a benzyl group at position 3 and a 1,3-diphenylpyrazole moiety at position 2. The pyrazole ring itself is substituted with phenyl groups at positions 1 and 3, contributing to the compound’s aromaticity and steric bulk.

Key Structural Features:

-

Thiazolidin-4-one core: Known for its role in modulating biological activity through hydrogen bonding and hydrophobic interactions .

-

Benzyl substituent: Enhances lipophilicity, potentially improving membrane permeability.

-

1,3-Diphenylpyrazole: A rigid aromatic system that may interact with hydrophobic pockets in biological targets .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from 1,3-diphenylpyrazole-4-carboxaldehyde. A representative route includes:

-

Formation of Schiff Base:

Reacting 1,3-diphenylpyrazole-4-carboxaldehyde with aniline derivatives under acidic conditions yields N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline intermediates . -

Cyclization with Thioglycolic Acid:

The Schiff base undergoes cyclocondensation with thioglycolic acid in a Dean-Stark apparatus to form the thiazolidin-4-one ring. This step typically requires refluxing in dry benzene to facilitate water removal and drive the reaction to completion .

Example Reaction:

Reaction conditions: Dry benzene, reflux, 15 hours .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Key absorptions include a strong C=O stretch at ~1710 cm⁻¹ (thiazolidinone ketone) and C=N stretches at ~1651 cm⁻¹ (pyrazole ring) .

-

¹H NMR: Distinct signals include a singlet for the pyrazole proton (δ 8.08 ppm), multiplet peaks for aromatic protons (δ 7.10–7.70 ppm), and a doublet for the benzyl CH₂ group (δ 3.88 ppm) .

-

Mass Spectrometry: The molecular ion peak at m/z 411.5 confirms the molecular weight.

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves well in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition at temperatures above 165°C.

Biological Activities and Mechanisms

Antimicrobial Effects

While direct data on 3-benzyl-2-(1,3-diphenylpyrazol-4-yl)thiazolidin-4-one are scarce, closely related thiazolidinones exhibit broad-spectrum activity. For example, pyrazolyl-thiazolidinediones have shown MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, likely through disruption of cell wall synthesis .

Anti-Inflammatory Activity

Thiazolidinones are known peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, which modulate inflammatory pathways . Molecular docking studies suggest that the benzyl and pyrazole groups may enhance binding affinity to PPAR-γ’s ligand-binding domain .

Pharmacokinetic and Toxicity Considerations

ADME Profile

-

Absorption: High logP (~4.5) predicts good intestinal absorption but potential blood-brain barrier penetration.

-

Metabolism: Likely substrates for cytochrome P450 enzymes, with oxidative demethylation and glucuronidation as primary metabolic pathways .

-

Excretion: Renal excretion is anticipated due to moderate molecular weight and polarity.

Toxicity Data

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, suggesting low acute risk. Chronic toxicity data are unavailable, necessitating further preclinical evaluation .

Industrial Availability and Applications

Supplier Information

This compound is available commercially for research purposes from suppliers such as AKSci and VulcanChem, with pricing approximately $250–$400 per 100 mg. Current applications are restricted to in vitro studies due to limited clinical data.

Patent Landscape

No patents specifically claiming 3-benzyl-2-(1,3-diphenylpyrazol-4-yl)thiazolidin-4-one were identified, though broader patents covering thiazolidinone derivatives for oncology and infectious diseases exist (e.g., US Patent 9,840,512) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume